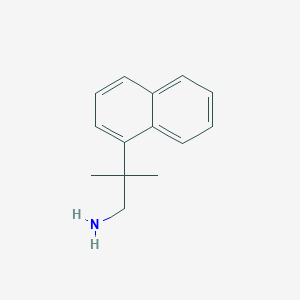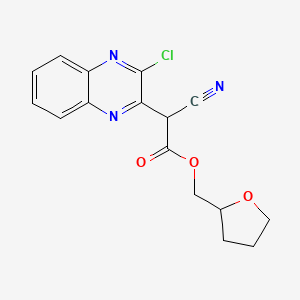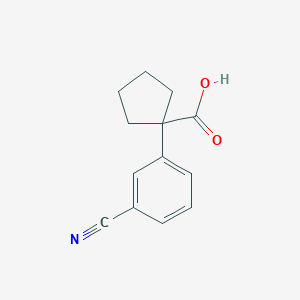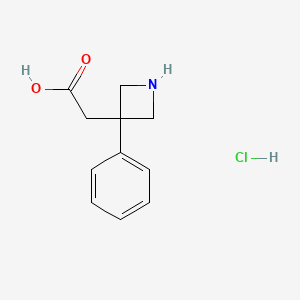
2-Methyl-2-(naphthalen-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(naphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C14H17N It is a member of the naphthalene family, characterized by a naphthalene ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)propan-1-amine typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include naphthalene oxides, reduced amine derivatives, and substituted naphthalene compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-Methyl-2-(naphthalen-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
2-Methyl-1-(naphthalen-2-yl)propan-2-amine: Another naphthalene derivative with similar structural features.
Uniqueness
2-Methyl-2-(naphthalen-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10,15H2,1-2H3 |
InChI Key |
OBAOEPCLQMZBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)



![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)

![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)

![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)

